molecular formula C16H10N2O3 B12724722 1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 3-methoxy- CAS No. 113124-70-2

1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 3-methoxy-

Cat. No.: B12724722
CAS No.: 113124-70-2
M. Wt: 278.26 g/mol
InChI Key: YNFZTPFFLVAZEX-UHFFFAOYSA-N
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Description

1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 3-methoxy- is a complex organic compound that belongs to the class of indoloquinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 3-methoxy- typically involves multi-step organic reactions. Common starting materials include indole derivatives and quinoline derivatives. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for such compounds may involve large-scale organic synthesis techniques, including batch reactors and continuous flow systems. The use of automated synthesis and purification systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 3-methoxy- can undergo various chemical reactions, including:

    Oxidation: Conversion to higher oxidation states using oxidizing agents.

    Reduction: Reduction to lower oxidation states using reducing agents.

    Substitution: Replacement of functional groups with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Conditions may involve the use of halogenating agents, nucleophiles, and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroquinone derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 3-methoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    1H-Indolo(3,2-c)quinoline-1,4(11H)-dione: Lacks the methoxy group, which may affect its biological activity.

    3-Methoxyquinoline: A simpler structure with different chemical properties.

Uniqueness

1H-Indolo(3,2-c)quinoline-1,4(11H)-dione, 3-methoxy- is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

CAS No.

113124-70-2

Molecular Formula

C16H10N2O3

Molecular Weight

278.26 g/mol

IUPAC Name

3-methoxy-11H-indolo[3,2-c]quinoline-1,4-dione

InChI

InChI=1S/C16H10N2O3/c1-21-12-6-11(19)13-14-9(7-17-15(13)16(12)20)8-4-2-3-5-10(8)18-14/h2-7,18H,1H3

InChI Key

YNFZTPFFLVAZEX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=O)C2=C3C(=CN=C2C1=O)C4=CC=CC=C4N3

Origin of Product

United States

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